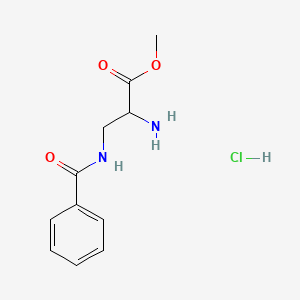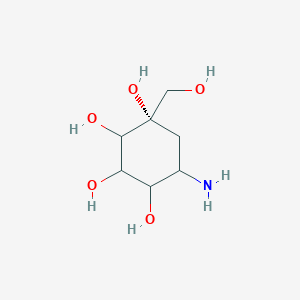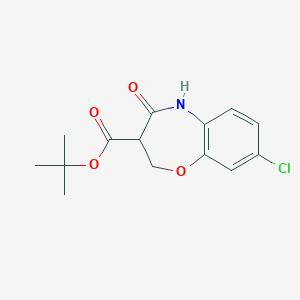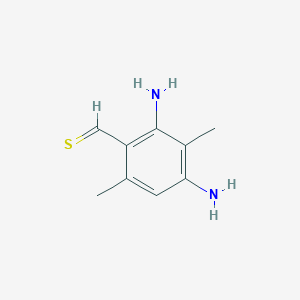
Dmtda
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl thio toluene diamine, also known as 2,4-diamino-3,5-dimethylthio toluene, is an organic compound with the molecular formula C9H14N2S2. It is a viscous liquid at room temperature, ranging from colorless to pale yellow. Dimethyl thio toluene diamine is widely used as a curing agent due to its excellent mechanical properties, chemical resistance, and fast curing time .
Vorbereitungsmethoden
Dimethyl thio toluene diamine is synthesized by reacting a mixture of an aromatic amine, an organic disulfide, and a Lewis acid or organometallic catalyst. The reaction forms a product mixture, to which a heavy, miscible organic base or a combination of a heavy, miscible organic base and a poly(oxyalkylene)polymer is added . Industrial production methods involve the reaction of toluenediamine with dimethyldisulfide in the presence of copper iodide to form monomethylthiotoluenediamine and dimethyl thio toluene diamine .
Analyse Chemischer Reaktionen
Dimethyl thio toluene diamine, being a diamine, has two amine groups (-NH2) attached to an aromatic ring, making it an active compound capable of undergoing various chemical reactions. It can participate in:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines with different substituents.
Wissenschaftliche Forschungsanwendungen
Dimethyl thio toluene diamine finds extensive applications in various fields:
Biology: Its chemical properties make it useful in the synthesis of biologically active materials.
Medicine: Research is ongoing to explore its potential in medical applications due to its unique chemical structure.
Wirkmechanismus
Dimethyl thio toluene diamine acts as a curing agent by reacting with polyisocyanate prepolymers. The amine groups in dimethyl thio toluene diamine react with the isocyanate groups in the prepolymers, forming urea linkages. This reaction imparts excellent mechanical and dynamic properties to the resulting polyurea systems .
Vergleich Mit ähnlichen Verbindungen
Dimethyl thio toluene diamine is often compared with other curing agents like methylene bis(orthochloroaniline) (MOCA). Unlike MOCA, dimethyl thio toluene diamine is a liquid at room temperature, which provides significant processing advantages. It does not require melting down of solids and allows processing at lower temperatures without solidification during mixing . Similar compounds include:
Methylene bis(orthochloroaniline) (MOCA): A solid curing agent with higher melting point.
Dimethyltin diacetate (DMTDA): Another curing agent used in urethane formation.
Dimethyl thio toluene diamine’s unique properties, such as its liquid state at room temperature and excellent mechanical properties, make it a preferred choice in various industrial applications.
Eigenschaften
Molekularformel |
C9H12N2S |
|---|---|
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
2,4-diamino-3,6-dimethylthiobenzaldehyde |
InChI |
InChI=1S/C9H12N2S/c1-5-3-8(10)6(2)9(11)7(5)4-12/h3-4H,10-11H2,1-2H3 |
InChI-Schlüssel |
DZMQXDYXRPFHOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C=S)N)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


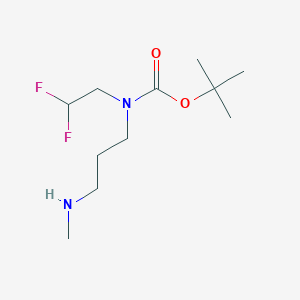
![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B14785034.png)
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)
![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)
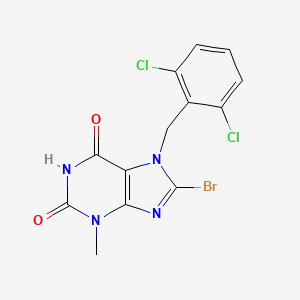

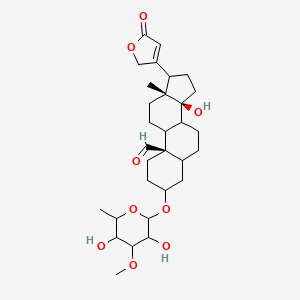
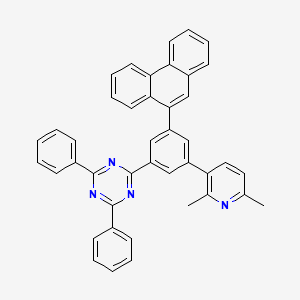
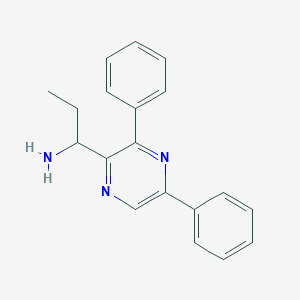
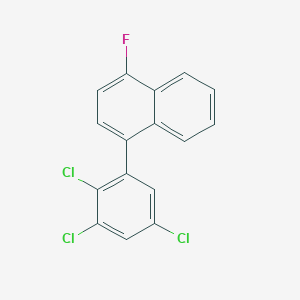
![2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione](/img/structure/B14785078.png)
